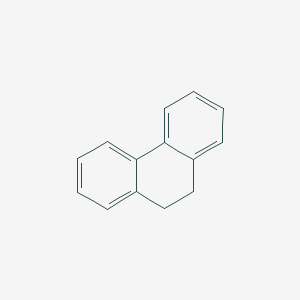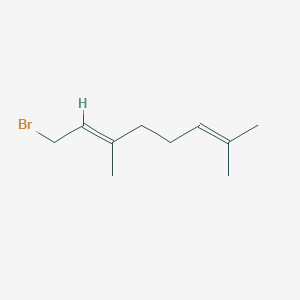
Bromure de géranyle
Vue d'ensemble
Description
Synthesis Analysis
Geranyl bromide can be synthesized through the reaction of geranyl derivatives with N-bromosuccinimide (NBS), producing bromocyclization products in high yields. This process is influenced by the nature of substituents on the geranyl derivatives, where electron-donating groups enhance reactivity, while electron-withdrawing groups decrease it (Miyuki Terazaki et al., 2019).
Molecular Structure Analysis
The molecular structure of geranyl bromide is characterized by the presence of a double bond and a bromine atom attached to the terminal of the carbon chain. This structure contributes to its reactivity and the ability to undergo various chemical reactions.
Chemical Reactions and Properties
Geranyl bromide participates in several chemical reactions, including coupling reactions and bromocyclization. For example, it can react with prenyl and geranyl diethyl phosphates to produce furan derivatives, indicating its utility in synthesizing naturally occurring compounds (S. Araki & Y. Butsugan, 1983).
Physical Properties Analysis
The physical properties of geranyl bromide, such as its boiling point, melting point, and solubility, are crucial for its handling and application in organic synthesis. However, specific details on these properties require further exploration in the scientific literature to provide a comprehensive analysis.
Chemical Properties Analysis
Geranyl bromide's chemical properties, including its reactivity towards nucleophiles and its role as an electrophile in organic synthesis, are significant. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in the synthesis of complex molecules and natural products.
Applications De Recherche Scientifique
Prénylation des protéines
Le bromure de géranyle joue un rôle crucial dans la prénylation des protéines, une modification post-traductionnelle covalente universelle présente dans toutes les cellules eucaryotes . Ce processus implique la fixation d'un isoprénoïde soit farnésyle, soit géranylgéranyle . Le groupe prényle est important pour la liaison protéine-protéine par le biais de domaines de liaison au prényle spécialisés .
Ancrage C-terminal des protéines
La farnésylation et la géranylgéranylation, qui impliquent le this compound, sont très importantes dans l'ancrage C-terminal des protéines à la membrane cellulaire . Ces modifications post-traductionnelles sont le plus souvent catalysées par la farnésyltransférase protéique (FTase) ou la géranylgéranyltransférase protéique-I (GGTase-I) .
Diversification des produits naturels
La prénylation, qui implique le this compound, joue un rôle essentiel dans la diversification des produits naturels comme les flavonoïdes, les coumarines et les isoflavonoïdes . De nombreux composés prénylés ont été identifiés comme des composants actifs dans les plantes médicinales présentant des activités biologiques, telles que l'activité anticancéreuse, antispasmodique, antibactérienne, antifongique, anti-inflammatoire et anti-androgène .
Production de médicaments et d'aliments fonctionnels
En raison de leurs effets bénéfiques sur les maladies, les composés prénylés, qui impliquent le this compound, présentent un intérêt particulier en tant que composés de tête pour la production de médicaments et d'aliments fonctionnels .
Préparation de dérivés de 3,7-dihydroxyflavone et de la baïcaléine
Le this compound est utilisé pour la préparation de dérivés de 3,7-dihydroxyflavone et de la baïcaléine
Safety and Hazards
Mécanisme D'action
. . Therefore, its primary targets are these reactant molecules in chemical reactions.
Mode of Action
Geranyl bromide interacts with its targets through chemical reactions. In the presence of a palladium catalyst, it undergoes a cross-coupling reaction with aryl and alkenylgold (I) phosphanes . This reaction results in the formation of new chemical bonds and the creation of new compounds.
Biochemical Pathways
Geraniol is involved in the biosynthesis of other terpenes such as myrcene and ocimene . Geranyl pyrophosphate, derived from geraniol, is a key intermediate in these pathways .
Result of Action
The primary result of geranyl bromide’s action is the formation of new compounds through chemical reactions. For example, it has been used in the synthesis of baicalein and 3,7-dihydroxyflavone derivatives, as well as potential flavonoidic modulators of P-glycoprotein activity .
Analyse Biochimique
Biochemical Properties
Geranyl bromide plays a significant role in biochemical reactions, particularly in the geranylation of RNA . This hydrophobic modification in hydrophilic RNA systems affects the codon recognition patterns and reduces frameshifting errors during translation . Geranyl bromide interacts with various biomolecules, including enzymes and proteins, to exert its effects .
Cellular Effects
The effects of Geranyl bromide on cells are primarily observed in its influence on codon-anticodon interactions during ribosome binding . This interaction influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Geranyl bromide exerts its effects at the molecular level through its interaction with RNA. It is involved in the geranylation of RNA, a process that affects the structure and function of the RNA . This interaction influences the codon-anticodon interaction during ribosome binding, affecting the efficiency of translation .
Temporal Effects in Laboratory Settings
The effects of Geranyl bromide over time in laboratory settings are yet to be thoroughly studied. Its role in RNA geranylation suggests that it may have long-term effects on cellular function, particularly in the context of protein synthesis .
Metabolic Pathways
Geranyl bromide is involved in the geranylation pathway in RNA. This pathway involves the addition of the geranyl group to RNA, a process that is likely facilitated by specific enzymes .
Propriétés
IUPAC Name |
(2E)-1-bromo-3,7-dimethylocta-2,6-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Br/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6,8H2,1-3H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCUZAYKVZXKQE-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCBr)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CBr)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884229 | |
| Record name | 2,6-Octadiene, 1-bromo-3,7-dimethyl-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6138-90-5 | |
| Record name | Geranyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6138-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Octadiene, 1-bromo-3,7-dimethyl-, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006138905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Octadiene, 1-bromo-3,7-dimethyl-, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Octadiene, 1-bromo-3,7-dimethyl-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-1-bromo-3,7-dimethylocta-2,6-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GERANYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG8US6W9BB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of geranyl bromide?
A1: Geranyl bromide has the molecular formula C10H17Br and a molecular weight of 217.15 g/mol.
Q2: How can geranyl bromide be synthesized?
A: Geranyl bromide can be synthesized from geraniol via bromination reactions. []
Q3: What are some common applications of geranyl bromide in organic synthesis?
A: Geranyl bromide serves as a versatile building block for synthesizing various compounds. It acts as an alkylating agent in reactions with: - β-keto esters: Leading to the synthesis of compounds like farnesylacetic acid and its geranyl ester [] as well as labeled squalene and squalene oxide. [] - Organometallic reagents: Such as Grignard reagents [, ], organoindium reagents [], and cuprates, [] enabling the formation of complex molecules. - Phenolic compounds: Allowing for the preparation of prenyloxycoumarins, [] including the natural product auraptene, [, ] and other prenylated derivatives. [, ]
Q4: Can geranyl bromide be used to synthesize polyprenols?
A: Yes, geranyl bromide plays a crucial role in synthesizing highly branched polyprenols, such as (6E)-2-[(2E)-3,7-dimethyl-2,6-octadienyl]-7,11-dimethyl-3-methylene-6,10-dodecadien-1-ol and (6E,10E)-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]-7,11,15-trimethyl-3-methylene-6,10,14-hexadecatrien-1-ol. These syntheses often involve reactions with diethyl malate or ethyl acetoacetate. []
Q5: How does geranyl bromide contribute to the synthesis of Vitamin K chain-shortened acid metabolites?
A: Geranyl bromide is used in the alkylation step during the synthesis of Vitamin K acid 1, a chain-shortened metabolite of Vitamin K. [] This reaction helps retain the trans-configuration of the side chain 2′,3′-double bond, crucial for the biological activity of the metabolite.
Q6: Are there any studies on the regioselectivity of reactions involving geranyl bromide?
A: Yes, research has explored the regioselectivity of coupling reactions involving geranyl bromide. For example, reactions with dialkynylcuprates demonstrate high selectivity in forming 1,4-enynes. [] Furthermore, linalyl alkyl or aryl carbinols can be regioselectively synthesized by reacting geranyl bromide and powdered tin with aldehydes and ketones. []
Q7: What factors can influence the yield and selectivity of reactions involving geranyl bromide?
A: Factors like reaction conditions, choice of catalyst, and the presence of specific functional groups on reacting partners can influence the yield and selectivity of reactions involving geranyl bromide. For instance, in reactions with aromatic organolithiums, the order of reagent addition can significantly impact the product distribution and yield. []
Q8: What is the biological significance of compounds synthesized using geranyl bromide?
A: Compounds synthesized using geranyl bromide often possess diverse biological activities. For instance: - Prenyloxycoumarins: Known for their antioxidant [] and potential anti-inflammatory activities. [] - Highly branched polyprenols: These are transformed into disodium phosphates, postulated as primitive lipids in membrane evolution. [] - Geranyl-2-thiouridine-modified RNA: Used to study base pairing and enzyme recognition. []
Q9: Has geranyl bromide been used to study terpene biosynthesis?
A: While not directly involved in terpene biosynthesis, studies have utilized geranyl bromide to investigate the mechanism of terpene formation. Research has focused on synthesizing terpene-like structures using geranyl bromide to understand enzyme specificity and reaction pathways in terpene biosynthesis. []
Q10: What analytical techniques are commonly employed to characterize compounds synthesized using geranyl bromide?
A: A combination of techniques is often used to characterize these compounds, including: - Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure and purity of the synthesized compounds. [, , , ] - Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the components in complex mixtures. [, ] - High-Performance Liquid Chromatography (HPLC): For purification and analysis of synthesized compounds. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



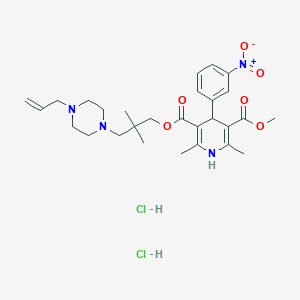
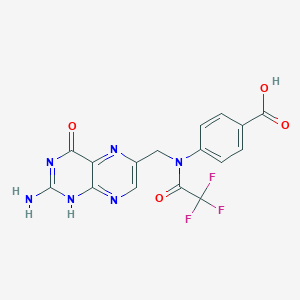

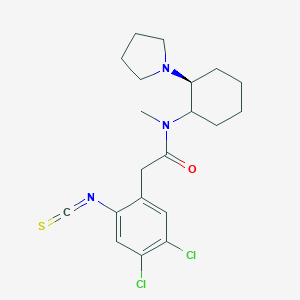
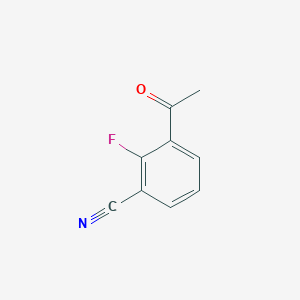
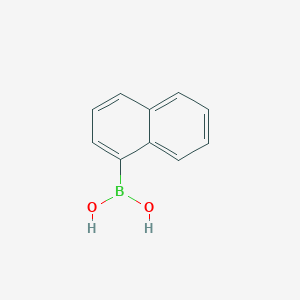



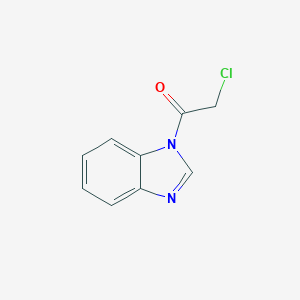
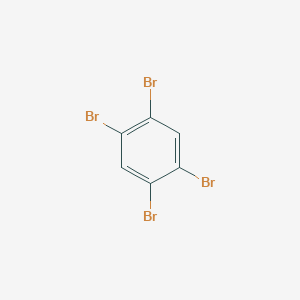
![(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48378.png)
